2-Butynal is a bifunctional α,β-unsaturated alkynyl aldehyde characterized by its conjugated carbon-carbon triple bond and reactive carbonyl group [1]. As an internal alkyne, it serves as a highly potent Michael acceptor and dienophile in organic synthesis. For industrial and advanced laboratory procurement, its primary value lies in its ability to undergo orthogonal reactions—such as nucleophilic additions at the aldehyde and cycloadditions at the alkyne—enabling the rapid construction of complex heterocycles, chiral γ,δ-alkynyl aldehydes, and conjugated molecular materials[2]. Its physicochemical profile offers a crucial balance of reactivity and handling stability compared to lower-molecular-weight terminal analogs, making it a highly processable building block for scalable manufacturing [1].
Substituting 2-butynal with its terminal analog, propargyl aldehyde, introduces severe volatility and explosive hazards, often forcing chemists to rely on inefficient in situ generation protocols[1]. Conversely, substituting with the alkene analog, crotonaldehyde, fundamentally alters the electronic landscape and steric rigidity of the molecule, eliminating the possibility of downstream alkyne functionalization and drastically reducing stereocontrol in asymmetric additions [2]. Furthermore, utilizing protected forms like 2-butynal diethyl acetal requires harsh acidic deprotection conditions that frequently trigger polymerization and depress overall yields [3]. Procurement of pure 2-butynal is therefore critical for workflows requiring high-fidelity stereocontrol and direct, one-pot heterocycle assembly without intermediate degradation.
Terminal alkynyl aldehydes like propargyl aldehyde are notoriously unstable and explosive, typically requiring complex in situ generation from precursors like propargyl tosylate [1]. In contrast, 2-butynal possesses sufficient internal stability to be procured, stored, and used directly. In comparative [3+2] annulation workflows for pyrazole-4-carboxaldehyde synthesis, direct application of 2-butynal achieves isolated yields of 65% without the need for base-free Kornblum oxidation steps, significantly streamlining process safety and reactor throughput [1].
| Evidence Dimension | Reagent handling and one-pot synthesis yield |
| Target Compound Data | 2-Butynal: Direct addition, 65% yield in pyrazole synthesis |
| Comparator Or Baseline | Propargyl aldehyde: Requires in situ generation due to explosive instability |
| Quantified Difference | Elimination of the generation step while maintaining >60% yield |
| Conditions | Hydrazone annulation in one-pot cascade reactions |
Procuring 2-butynal eliminates the safety hazards and process bottlenecks associated with generating volatile terminal alkynes in situ, making it highly preferable for scalable heterocycle manufacturing.
In the synthesis of polyfunctional building blocks, the structural rigidity of the alkyne in 2-butynal provides a superior scaffold for stereocontrol compared to flexible alkene analogs like crotonaldehyde. When utilized as a cobalt-complexed precursor in reactions with chiral (γ-alkoxyallyl)boranes, 2-butynal derivatives drive the reaction to >96% enantiomeric excess (ee) and >95% diastereomeric excess (de) [1]. Uncomplexed or standard alkene equivalents typically suffer from poor efficiency (<10% yield) due to competing polymerization and lack the necessary steric bulk to enforce strict transition-state geometry [1].
| Evidence Dimension | Stereochemical control (ee and de) and yield |
| Target Compound Data | Cobalt-complexed 2-butynal: 65-76% yield, >96% ee, >95% de |
| Comparator Or Baseline | Uncomplexed aldehydes / flexible analogs: <10% yield, moderate ee |
| Quantified Difference | >85% improvement in ee and >55% increase in absolute yield |
| Conditions | Addition of [(Z)-alkoxyallyl]diisopinocampheylboranes at -78 °C |
For pharmaceutical procurement, the ability to achieve near-perfect enantioselectivity directly translates to higher purity of chiral active pharmaceutical ingredients (APIs) and reduced downstream purification costs.
Buyers often consider procuring protected acetals (e.g., 2-butynal diethyl acetal) for stability, but this necessitates an acidic hydrolysis step prior to use. This deprotection is notorious for inducing polymerization of the sensitive α,β-unsaturated system, often capping the recovery of the active aldehyde at 72-85% under highly optimized conditions, and significantly lower in standard scale-ups [1]. Procuring free 2-butynal bypasses this degradative step entirely, allowing for immediate deployment in Michael additions or Diels-Alder cycloadditions, thereby preserving the mass balance and improving the overall atom economy of multistep syntheses.
| Evidence Dimension | Effective precursor yield in multistep synthesis |
| Target Compound Data | Free 2-Butynal: 100% immediate availability for addition reactions |
| Comparator Or Baseline | 2-Butynal acetals: 72-85% yield of active aldehyde post-deprotection |
| Quantified Difference | ~15-28% reduction in material loss due to polymerization |
| Conditions | Acidic hydrolysis vs. direct nucleophilic addition |
Direct procurement of the free aldehyde maximizes material efficiency and prevents batch-to-batch variability caused by unpredictable polymerization during deprotection.
Ideal for the synthesis of enantioenriched γ,δ-alkynyl aldehydes via Michael addition. The structural rigidity of 2-butynal ensures high stereoselectivity, making it a critical precursor for biologically active compounds and natural products [1].
Highly suited for [3+2] annulation cascades to produce functionalized pyrazoles, bipyrazoles, and furans. Its stability allows direct addition workflows where terminal alkynes would pose unacceptable safety or stability risks [2].
The preferred building block for generating 3,4-dioxy 1,5-enynes via stereoselective allylboration, leveraging its ability to form stable, sterically directing cobalt complexes that prevent polymerization and drive enantiomeric excess [3].
Flammable;Corrosive;Irritant